molecular formula C18H22N2 B1488029 1-Benzyl-3-(2-methylphenyl)piperazine CAS No. 1248907-39-2

1-Benzyl-3-(2-methylphenyl)piperazine

Cat. No. B1488029
M. Wt: 266.4 g/mol
InChI Key: JQAZAFOEUIOEIB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is categorized as a piperazine and has been detected in illicit tablets .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(2-methylphenyl)piperazine is C12H18N2 . The InChI Key is GRVNOUKHAZXMJK-UHFFFAOYSA-N . The SMILES representation is CC1=CC=CC=C1CN1CCNCC1 .


Physical And Chemical Properties Analysis

1-Benzyl-3-(2-methylphenyl)piperazine has a molecular weight of 190.29 g/mol . It is a clear colorless to yellow viscous liquid . The density is 1.001 g/mL at 25 °C .

Scientific Research Applications

Antipsychotic and Antidepressant Potential

Research has indicated that certain derivatives of 1-Benzyl-3-(2-methylphenyl)piperazine exhibit potential as atypical antipsychotics. For instance, studies have focused on optimizing the structure of these compounds to improve their potency and oral bioavailability for treating conditions such as schizophrenia, with efforts aimed at reducing the induction of extrapyramidal side effects commonly associated with traditional antipsychotics (Bolós et al., 1996). Furthermore, specific piperazine derivatives are under investigation for their antidepressant properties, highlighting the versatility of this chemical structure in central nervous system therapies (Hvenegaard et al., 2012).

Anticancer and Antiproliferative Activities

Several studies have reported on the antiproliferative and erythroid differentiation effects of piperazine derivatives against various cancer cell lines, including human chronic myelogenous leukemia. These findings suggest a potential therapeutic application of these compounds in cancer treatment, demonstrating their ability to inhibit cell proliferation and induce differentiation, thereby contributing to cancer therapy (Saab et al., 2013).

Antimicrobial and Antifungal Properties

The synthesis of novel piperazine derivatives has been driven by the search for new antimicrobial and antifungal agents. Investigations into the antibacterial activities of these compounds against resistant bacterial strains and their potential as biofilm inhibitors highlight the significance of piperazine derivatives in addressing the challenge of antibiotic resistance. Specifically, compounds exhibiting potent biofilm inhibition activities against various bacterial strains have been identified, presenting a promising avenue for the development of new antibacterial therapies (Mekky & Sanad, 2020).

Safety And Hazards

1-Benzyl-3-(2-methylphenyl)piperazine is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment while handling this chemical .

properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-15-7-5-6-10-17(15)18-14-20(12-11-19-18)13-16-8-3-2-4-9-16/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAZAFOEUIOEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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